Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C34H31N3O4. This compound is notable for its unique structure, which includes a pyrazole ring, a naphthyl group, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the alkylation of 2,6-dimethyl-1,5-naphthalenediol with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). This is followed by a Claisen rearrangement to introduce the allyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the action of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-4-(1-naphthyl)-3,5-pyridinedicarboxylate: Similar structure but with ethyl groups instead of allyl groups.
Diallyl disulfide: Found in garlic, with two allyl groups connected by sulfur atoms.
Uniqueness
Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring, naphthyl group, and pyridine ring, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C34H31N3O4 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H31N3O4/c1-5-18-40-33(38)29-22(3)35-23(4)30(34(39)41-19-6-2)31(29)28-21-37(27-14-8-7-9-15-27)36-32(28)26-17-16-24-12-10-11-13-25(24)20-26/h5-17,20-21,31,35H,1-2,18-19H2,3-4H3 |
InChI Key |
PAEKVROYLRIXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OCC=C |
Origin of Product |
United States |
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